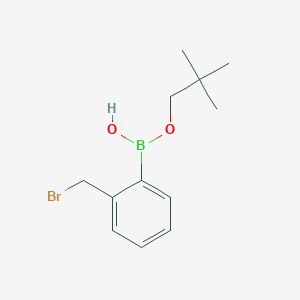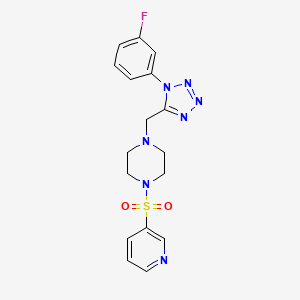
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound features a unique chemical structure, combining elements of tetrazole, piperazine, and pyridine moieties. The integration of fluorine, sulfur, and nitrogen atoms in its structure underscores its potential for diverse applications in pharmaceuticals and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Tetrazole Formation: : The synthesis typically begins with the formation of the tetrazole ring. This involves reacting 3-fluorophenyl azide with an appropriate nitrile compound under acidic conditions, often using a catalyst like copper(I) iodide.
Piperazine Synthesis: : The piperazine ring is synthesized separately, often through cyclization reactions involving diamines.
Sulfonylation: : Introduction of the sulfonyl group to the pyridine ring can be achieved using pyridine and sulfonyl chloride under mild conditions.
Final Assembly: : The compound is then assembled by reacting the tetrazole and piperazine intermediates in the presence of suitable coupling agents like EDC or DCC (1,3-dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial synthesis would employ similar methods but on a larger scale. Continuous flow techniques might be used to optimize the reaction times and yields. Additionally, solvent selection and purification methods are crucial for ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: : The fluorine atom in the phenyl ring can undergo nucleophilic substitution reactions.
Oxidation/Reduction: : The sulfonyl group and piperazine ring can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: : Formation of complex structures involving multiple functional groups.
Common Reagents and Conditions:
Oxidation: : Agents like potassium permanganate or hydrogen peroxide.
Reduction: : Agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Reagents like alkoxides or amines for nucleophilic substitution.
Major Products Formed:
From substitution reactions, products would vary depending on the nucleophile used.
Oxidation of piperazine may lead to the formation of N-oxides.
Reduction of the sulfonyl group could result in thiol derivatives.
Applications De Recherche Scientifique
Chemistry: : This compound's versatility in forming various derivatives makes it valuable in synthetic organic chemistry for creating complex molecules.
Biology: : Its structural components suggest potential as a bioactive compound, possibly interacting with specific proteins or enzymes.
Medicine: : As a candidate for drug development, it might exhibit pharmacological activity against specific targets like enzymes or receptors, given the functional groups present.
Industry: : In materials science, its derivatives could be explored for applications in designing new materials with unique properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The tetrazole and sulfonyl groups might play crucial roles in binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine
1-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine
Uniqueness: : The presence of the 3-fluorophenyl group introduces distinct electronic and steric properties, potentially enhancing its interaction with certain biological targets or affecting its chemical reactivity compared to other similar compounds.
By emphasizing its unique chemical architecture, 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine stands out in the crowd of complex organic molecules with promising applications across various fields.
Propriétés
IUPAC Name |
1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN7O2S/c18-14-3-1-4-15(11-14)25-17(20-21-22-25)13-23-7-9-24(10-8-23)28(26,27)16-5-2-6-19-12-16/h1-6,11-12H,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJVFFZFBOXSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
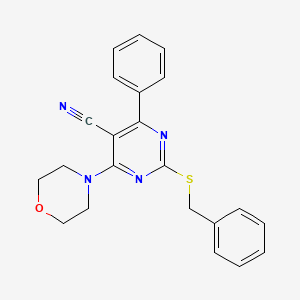
![8-(2,3-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2476859.png)

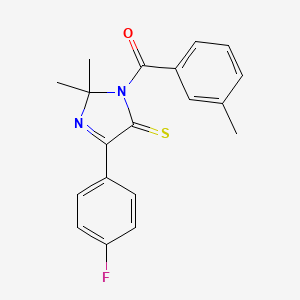
![1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one](/img/structure/B2476864.png)


![2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2476871.png)
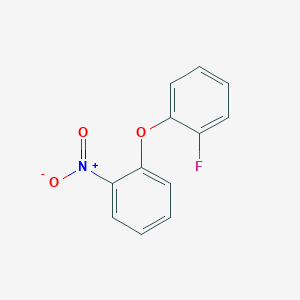

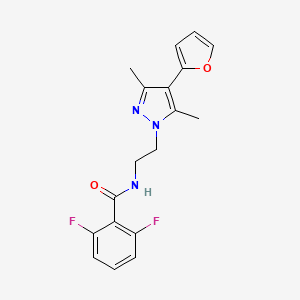

![2-(1,2-benzoxazol-3-yl)-1-{3-[5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2476880.png)
